molecular formula C24H24N2O6S2 B11687563 Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B11687563
M. Wt: 500.6 g/mol
InChI Key: BDZUXBYJPJYTTJ-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the thiophene ring with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the phenylcarbamoyl group: This can be done through a nucleophilic substitution reaction using 4-aminobenzoic acid and coupling agents like dicyclohexylcarbodiimide (DCC).

    Acetamido group addition: This involves the reaction of the thiophene derivative with 2-bromoacetylthiophene in the presence of a base.

    Final esterification: The final step is the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The functional groups on the thiophene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

  • ETHYL 2-THIOPHENECARBOXYLATE
  • METHYL 3-THIOPHENECARBOXYLATE
  • ETHYL 4-METHYLTHIOPHENE-2-CARBOXYLATE

These compounds share a similar thiophene core but differ in their functional groups, leading to variations in their chemical and biological properties

Biological Activity

Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups including a thiophene core, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O6S2, with a molecular weight of approximately 500.6 g/mol. The compound features a thiophene ring, which is known for its electron-rich properties and ability to participate in various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the thiophene moiety enhances its interaction with target proteins, potentially leading to reduced enzymatic activity associated with tumor growth.
  • Antioxidant Activity : Thiophene derivatives are often recognized for their antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Cycle Modulation : The compound's structural features may interfere with cell cycle progression in cancer cells, promoting apoptosis (programmed cell death).

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that certain thiophene derivatives possess IC50 values in the low micromolar range against various cancer cell lines (e.g., IC50 < 10 µM) . While specific data for this compound is limited, its structural analogs suggest promising anticancer potential.

Comparative Analysis

A comparison with other thiophene derivatives highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-thiophenecarboxylateSimple thiophene structureLacks complex substituents
Methyl 3-thiophenecarboxylateSimilar core but with a methyl groupDifferent reactivity due to methyl versus ethoxy
Ethyl 4-methylthiophene-2-carboxylateContains a methyl group on the thiophene ringLess functional diversity

This table illustrates how the unique combination of substituents in this compound may enhance its biological activity compared to simpler derivatives.

Case Study 1: Anticancer Properties

In a study examining the cytotoxic effects of various thiophene derivatives on human cancer cell lines, it was found that compounds similar to this compound demonstrated significant growth inhibition. The study reported IC50 values ranging from 1 to 10 µM for structurally related compounds against breast and lung cancer cells .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of thiophene-based compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting therapeutic potential in conditions characterized by oxidative damage .

Properties

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-4-31-23(29)15-8-10-16(11-9-15)25-21(28)20-14(3)19(24(30)32-5-2)22(34-20)26-18(27)13-17-7-6-12-33-17/h6-12H,4-5,13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

BDZUXBYJPJYTTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OCC)C

Origin of Product

United States

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